Product packaging for 7-Fluoroimidazo[1,5-a]pyridine(Cat. No.:)

7-Fluoroimidazo[1,5-a]pyridine

Cat. No.: B13524776
M. Wt: 136.13 g/mol
InChI Key: YQAGDQQQBUHRQH-UHFFFAOYSA-N
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Description

Significance of Fluorinated Heterocycles in Modern Organic and Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are ubiquitous in bioactive compounds, with approximately 85% of such molecules featuring a heterocyclic moiety. tandfonline.com The introduction of fluorine into these scaffolds has proven to be a transformative strategy in medicinal chemistry. tandfonline.com

The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its properties. tandfonline.com Key effects include:

Lipophilicity and Bioavailability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its absorption and distribution in the body. nih.govbenthamdirect.com Judicious use of fluorine can therefore increase a drug's bioavailability and potency. nih.gov

Receptor Binding: The high electronegativity of fluorine can lead to favorable electrostatic and hydrogen-bond interactions with biological targets, such as proteins and enzymes, potentially increasing the binding affinity and selectivity of a drug. benthamdirect.com

Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can in turn affect a molecule's solubility, transport, and target engagement. tandfonline.comnih.gov

Conformational Control: The small size of the fluorine atom means it can often replace a hydrogen atom without significant steric hindrance, while its electronic effects can influence the preferred conformation of a molecule. benthamdirect.combeilstein-journals.org

The impact of fluorination is evident in numerous successful drugs. Since the approval of the first fluorinated drug, fludrocortisone, in 1954, the number of fluorinated pharmaceuticals has grown exponentially, with over 300 approved for use. tandfonline.com Many of these are "blockbuster" drugs, highlighting the importance of this strategy. tandfonline.com Examples of key fluorinated heterocyclic scaffolds found in pharmaceuticals include fluorinated pyrimidines (e.g., in the anticancer drug 5-fluorouracil), fluoroquinolones (a class of antibiotics), and various fluorinated imidazoles, pyridines, and other fused heterocyclic systems. tandfonline.comrsc.org Between 2016 and 2022 alone, the FDA approved 33 new drugs containing fluorinated heterocyclic moieties. nih.gov

The Imidazo[1,5-a]pyridine (B1214698) Core: Structural Features and Research Relevance

The imidazo[1,5-a]pyridine core is a fused bicyclic heterocycle composed of an imidazole (B134444) ring fused to a pyridine (B92270) ring. ontosight.ai This scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govchemenu.com

The synthesis of imidazo[1,5-a]pyridines has been a subject of research for many decades, with a variety of synthetic methods developed to access this important heterocyclic system. rsc.org Early methods often relied on cyclocondensation reactions. nih.gov The continued interest in this scaffold is driven by the discovery of its diverse biological activities and its utility in materials science. rsc.org

Derivatives of imidazo[1,5-a]pyridine are valuable intermediates and target molecules in several areas of chemical research:

Medicinal Chemistry: The imidazo[1,5-a]pyridine nucleus is a key component of compounds with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. ontosight.ainih.govimist.ma

Materials Science: These compounds have also been investigated for their luminescent properties, finding potential applications as fluorophores and in the development of organic light-emitting diodes (OLEDs). nih.govmdpi.com

Ligand Development: The nitrogen atoms in the imidazo[1,5-a]pyridine ring system make it an effective chelating ligand for various metal ions, leading to applications in catalysis and sensor technology. nih.govnih.gov

Rationale for Investigating 7-Fluoroimidazo[1,5-a]pyridine

The investigation of this compound is a logical progression based on the established value of both fluorination and the imidazo[1,5-a]pyridine scaffold. The introduction of a fluorine atom at the 7-position of the imidazo[1,5-a]pyridine ring is expected to modulate the electronic properties and biological activity of the parent molecule. This specific substitution can influence the molecule's interaction with biological targets and its metabolic fate, potentially leading to the development of novel therapeutic agents with improved properties. The synthesis and study of this compound allow researchers to explore the synergistic effects of combining a privileged heterocyclic core with the unique properties of fluorine, opening new avenues for drug discovery and materials science.

Unique Contributions of Fluorine at the C7 Position

The introduction of a fluorine atom at the C7 position of the imidazo[1,5-a]pyridine scaffold imparts unique properties that are highly advantageous in chemical and biological research. Fluorine, being the most electronegative element, can significantly alter the electronic distribution within the molecule. This can influence the compound's acidity (pKa), dipole moment, and ability to participate in hydrogen bonding, which are critical for molecular recognition and binding affinity to biological targets.

Emerging Research Opportunities for this Specific Fluorinated Heterocycle

The distinct characteristics of this compound have paved the way for several promising research trajectories, particularly in the realm of oncology and materials science.

Targeted Cancer Therapy: A significant area of opportunity lies in the development of inhibitors for enzymes that play a role in tumor progression. The this compound core has been identified as a key scaffold for creating inhibitors of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). google.comekb.eg These enzymes are critical to a mechanism known as tumor immune escape, where cancer cells suppress the body's immune response. By inhibiting IDO1 and/or TDO, compounds based on this fluorinated scaffold can help restore the immune system's ability to recognize and attack cancer cells. google.com Patent literature details the synthesis of derivatives like (6-chloro-7-fluoroimidazo[1,5-a]pyridin-5-yl)(cyclohexyl)methanol specifically for this purpose, underscoring the scaffold's potential in immuno-oncology. google.com

Metal-Based Chemotherapeutics: Another emerging application is the use of this compound as a ligand for creating novel metal-based anticancer agents. Research on related fluorinated imidazo[1,5-a]pyridine derivatives has shown that their coordination complexes with metals such as copper(II) and zinc(II) can exhibit significant cytotoxicity against various cancer cell lines. The data in Table 1, for instance, shows the cytotoxic activity of complexes derived from a related fluorophenyl-imidazo[1,5-a]pyridine ligand, demonstrating inhibitory concentrations (IC50) in the micromolar range against lung, liver, and breast cancer cells. This suggests a promising future for developing this compound-based metal complexes as a new class of chemotherapeutic agents. navus.io

Table 1: In Vitro Cytotoxic Activity (IC50, µM) of Related Fluorinated Imidazo[1,5-a]pyridine Metal Complexes
CompoundA549 (Lung Cancer)Hep-G2 (Liver Cancer)MCF7 (Breast Cancer)
Cisplatin (Reference)11.2115.4554.01
Ligand (T4)67.0660.89>100
Cu(II) Complex (CuT4)31.9640.4827.99
Zn(II) Complex (ZnT4)18.9324.8335.79

Advanced Functional Materials: The inherent photophysical properties of the imidazo[1,5-a]pyridine ring system make it an excellent candidate for fluorescent materials. mdpi.comresearchgate.net These compounds are known to exhibit high quantum yields and large Stokes shifts, which are desirable characteristics for applications in bioimaging, chemical sensors, and optoelectronic devices like OLEDs. mdpi.comacs.orgresearchgate.net The fluorescence properties are highly tunable based on the nature and position of substituents on the heterocyclic core. researchgate.net This opens up the possibility of designing and synthesizing novel this compound derivatives to create functional dyes and probes with tailored optical properties for specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2 B13524776 7-Fluoroimidazo[1,5-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

IUPAC Name

7-fluoroimidazo[1,5-a]pyridine

InChI

InChI=1S/C7H5FN2/c8-6-1-2-10-5-9-4-7(10)3-6/h1-5H

InChI Key

YQAGDQQQBUHRQH-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC=C2C=C1F

Origin of Product

United States

Synthetic Methodologies for 7 Fluoroimidazo 1,5 a Pyridine

De Novo Synthesis of the Imidazo[1,5-a]pyridine (B1214698) Scaffold with Fluorine Incorporation

The de novo synthesis of 7-fluoroimidazo[1,5-a]pyridine fundamentally relies on the construction of the bicyclic ring system from a fluorinated pyridine (B92270) precursor. This ensures the regioselective placement of the fluorine atom at the desired 7-position of the final imidazo[1,5-a]pyridine core.

Multi-step syntheses offer a robust and controlled pathway to this compound. These methods typically involve the initial synthesis or procurement of a suitable 4-fluoropyridine (B1266222) derivative, which is then subjected to reactions that build the fused imidazole (B134444) ring.

A cornerstone of imidazo[1,5-a]pyridine synthesis is the use of 2-(aminomethyl)pyridine derivatives. For the synthesis of the 7-fluoro analogue, the key precursor is 2-(aminomethyl)-4-fluoropyridine . This intermediate is commercially available as its hydrochloride and dihydrochloride (B599025) salts, which facilitates its use in subsequent cyclization reactions synquestlabs.com.

For laboratory-scale synthesis, several routes to aminopyridine derivatives have been described. For instance, 2-amino-4-fluoropyridine (B1287999) can be synthesized from 2-amino-4-chloropyridine (B16104) via a halogen exchange reaction with sodium fluoride (B91410) in N,N-dimethylformamide at elevated temperatures chemicalbook.com. A multi-step synthesis starting from 2-pyridine carboxylic acid has also been reported, involving fluorination, conversion to the corresponding amide, and a Hofmann amide degradation to yield 2-amino-4-fluoropyridine google.com. Further functionalization to obtain 2-(aminomethyl)-4-fluoropyridine can be envisioned through established synthetic transformations. A patented method describes the synthesis of 6-(aminomethyl)-4-fluoropyridin-2-amine , highlighting pathways for introducing aminomethyl groups to fluorinated pyridine rings .

With the key precursor, 2-(aminomethyl)-4-fluoropyridine, in hand, the formation of the imidazole ring can be achieved through cyclocondensation with a variety of one-carbon (C1) electrophilic reagents. Numerous methods have been reported for the synthesis of the parent imidazo[1,5-a]pyridine and its derivatives, which are applicable to the fluorinated analogue organic-chemistry.orgrsc.orglew.robeilstein-journals.orgrsc.org.

One common approach involves the reaction of the 2-(aminomethyl)pyridine with an acylating agent, followed by cyclodehydration. For example, reaction with an acyl chloride or anhydride (B1165640) would form an N-acyl intermediate, which can then be cyclized, often under acidic conditions or with a dehydrating agent like phosphorus oxychloride.

Another versatile method is the cyclocondensation with electrophilically activated nitroalkanes in the presence of polyphosphoric acid, which has been shown to produce various imidazo[1,5-a]pyridines and quinolines beilstein-journals.org. The proposed mechanism involves the initial nucleophilic attack of the aminomethyl group onto the activated nitroalkane, followed by cyclization and elimination to form the aromatic imidazo[1,5-a]pyridine ring system beilstein-journals.org.

The following table summarizes potential cyclization reactions for the synthesis of this compound from 2-(aminomethyl)-4-fluoropyridine, based on analogous transformations reported in the literature.

Electrophilic ReagentCatalyst/ConditionsProductReference
TriphosgeneBase (e.g., NaHCO₃)7-Fluoroimidazo[1,5-a]pyridin-3-ol lew.ro
ThiophosgeneBaseThis compound-3-thiol lew.ro
Nitroalkanes (e.g., nitroethane)Polyphosphoric acid1-Alkyl-7-fluoroimidazo[1,5-a]pyridine beilstein-journals.org
Formaldehyde (B43269)/AmineAcidImidazo[1,5-a]pyridinium salt organic-chemistry.org
2-Pyridyl ketones/AlkylaminesI₂ / NaOAcSubstituted this compound rsc.org

A potential one-pot synthesis of this compound could involve a three-component coupling reaction. For instance, a reaction between a 4-fluoropicolinaldehyde, an amine, and formaldehyde has been shown to produce imidazo[1,5-a]pyridinium ions under mild conditions organic-chemistry.org. Subsequent reduction or functionalization could then lead to the desired neutral this compound.

Another approach involves the condensation of a 2-pyridyl ketone with an alkylamine. An iodine-mediated oxidative annulation of these substrates has been developed for the synthesis of various imidazo[1,5-a]pyridine derivatives rsc.org. Applying this methodology to a 4-fluorinated 2-pyridyl ketone would be a direct route to a substituted this compound.

Metal-catalyzed reactions provide powerful tools for the construction of heterocyclic rings. Copper and iron-catalyzed C-H amination reactions have been successfully employed for the synthesis of the imidazo[1,5-a]pyridine core organic-chemistry.org. A copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine, using oxygen as a clean oxidant, affords 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields organic-chemistry.org. The application of this methodology to a 4-fluorinated pyridine ketone could provide a direct entry to 7-fluoro-1,3-disubstituted imidazo[1,5-a]pyridines.

Similarly, a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines offers another route to 1,3-disubstituted imidazo[1,5-a]pyridines organic-chemistry.org. The use of a 4-fluoro-2-benzoylpyridine in this reaction would be a plausible strategy for accessing the target fluorinated scaffold.

A summary of potential metal-catalyzed one-pot syntheses is presented in the table below.

Metal CatalystStarting MaterialsOxidantProduct TypeReference
Copper(II)4-Fluoro-2-pyridyl ketone, BenzylamineO₂1,3-Diaryl-7-fluoroimidazo[1,5-a]pyridine organic-chemistry.org
Copper(I)4-Fluoro-2-formylpyridine, AlkylamineO₂Substituted this compound organic-chemistry.org
Copper/Iodine4-Fluoro-2-benzoylpyridine, α-Amino acid-1,3-Disubstituted-7-fluoroimidazo[1,5-a]pyridine organic-chemistry.org
Iron4-Fluoro-2-pyridyl derivative, Amine-Substituted this compound organic-chemistry.org

Regioselective Fluorination Strategies at the C7 Position

The regioselective introduction of a fluorine atom at the C7 position of the imidazo[1,5-a]pyridine core is a synthetic challenge that can be approached through either electrophilic or nucleophilic strategies. The electronic nature of the imidazo[1,5-a]pyridine ring system, however, often directs reactions to other positions, such as C1 or C3.

Electrophilic Fluorination Protocols

Direct electrophilic fluorination of the unsubstituted imidazo[1,5-a]pyridine ring at the C7 position is not a commonly reported transformation. Electrophilic substitution reactions on this scaffold are often directed to the C1 and C3 positions due to the electronic distribution within the bicyclic system. The development of highly regioselective methods for C7 electrophilic fluorination would likely require the use of directing groups or specific catalysts to overcome the inherent reactivity of the other positions. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are potent electrophilic fluorinating agents used for various aromatic systems, but their application for the C7 fluorination of imidazo[1,5-a]pyridine is not well-documented. nih.gov

Nucleophilic Fluorination Protocols

Nucleophilic fluorination strategies offer a more promising, albeit indirect, approach to the synthesis of this compound. This can be conceptualized through the generation of a nucleophilic center at the C7 position, which can then react with an electrophilic fluorine source.

A potential, though not explicitly demonstrated for this specific compound, route could be inspired by methodologies used for analogous heterocyclic systems like pyrazolo[1,5-a]pyridines. researchgate.net This would involve a regioselective metallation at the C7 position. For instance, a selective zincation or lithiation could create a C7-organometallic intermediate. researchgate.net This nucleophilic species could then be quenched with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position. The success of such a strategy would be highly dependent on the ability to achieve regioselective metallation at C7.

Functionalization of Pre-formed Imidazo[1,5-a]pyridine Scaffolds to Yield 7-Fluoro Derivatives

A more established route to this compound involves the synthesis of an imidazo[1,5-a]pyridine ring that already contains a suitable leaving group at the C7 position, which is then converted to a fluorine atom.

Direct C-H Fluorination Methodologies

The direct conversion of a C-H bond to a C-F bond at the C7 position of imidazo[1,5-a]pyridine is a synthetically attractive but challenging goal. While direct C-H functionalization of the imidazo[1,5-a]pyridine core is an area of active research, existing methods often favor functionalization at the C3 or C5 positions. researchgate.net The development of a regioselective C7 C-H fluorination would require a catalyst system capable of overcoming the intrinsic reactivity of the other positions on the heterocyclic scaffold.

Conversion of Other Halogens (e.g., C7-Chloro) to Fluorine

A documented and practical synthesis of this compound involves a multi-step sequence starting from a substituted pyridine, followed by the construction of the imidazole ring, and finally, a halogen exchange reaction.

The synthesis commences with 2-amino-4-chloropyridine, which undergoes cyclization with chloroacetaldehyde (B151913) to form 7-chloroimidazo[1,5-a]pyridine. This intermediate is then subjected to a nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom with fluorine. The use of a fluoride salt, such as cesium fluoride (CsF), in a suitable high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates this transformation. The reaction typically requires elevated temperatures to proceed to completion. This halogen exchange (Halex) reaction is a common method for introducing fluorine into aromatic rings, particularly when the position is activated by the ring's electronic properties.

The following table outlines the key steps in this synthetic pathway:

StepStarting MaterialReagents and ConditionsProductYield
12-Amino-4-chloropyridineChloroacetaldehyde, Sodium bicarbonate, Ethanol (B145695), 80°C7-Chloroimidazo[1,5-a]pyridine~90%
27-Chloroimidazo[1,5-a]pyridineCesium fluoride, N,N-Dimethylformamide, 100°CThis compoundNot explicitly stated for this step, but part of a multi-step synthesis with an overall good yield.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of the synthesis of this compound, particularly via the halogen exchange route, centers on several key parameters to maximize the yield and purity of the final product.

The choice of the fluoride source is critical. While various fluoride salts can be used (e.g., KF, CsF), cesium fluoride is often preferred due to its higher solubility and the increased nucleophilicity of the "naked" fluoride ion in aprotic solvents. The use of phase-transfer catalysts, such as tetraalkylammonium salts, can also enhance the reactivity of less soluble fluoride sources like potassium fluoride.

The solvent plays a crucial role in nucleophilic aromatic fluorination. High-boiling polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), or sulfolane (B150427) are typically used to dissolve the reactants and to reach the high temperatures often required for the activation of the C-Cl bond towards nucleophilic attack.

Reaction temperature and time are also important variables to optimize. Higher temperatures generally favor the substitution reaction, but can also lead to the formation of byproducts. Therefore, careful control of the temperature is necessary to achieve a balance between reaction rate and selectivity. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

Catalyst Systems and Ligand Design

The construction of the imidazo[1,5-a]pyridine core is frequently achieved through transition-metal catalyzed reactions. These methods offer high efficiency and selectivity under relatively mild conditions.

Copper-Based Catalysis: Copper catalysts are widely employed for the synthesis of imidazo[1,5-a]pyridines through various reaction pathways, such as oxidative C-H amination and transannulation reactions. chemicalbook.comchemicalbook.comacs.orgresearchgate.net For instance, copper(I) catalysis can facilitate the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines, using oxygen as a green oxidant, to form multifunctional imidazo[1,5-a]pyridines. chemicalbook.com Another approach involves a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine, which proceeds through condensation, amination, and oxidative dehydrogenation, again using molecular oxygen. chemicalbook.com The synthesis of imidazo[1,5-a]pyridine-1-carboxylates has been achieved via copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds. researchgate.net This method is notable for its use of air as the sole oxidant, highlighting its green chemistry credentials. researchgate.net A plausible synthetic route to this compound would likely involve starting with a suitably substituted 4-fluoropyridine derivative.

Iron-Based Catalysis: Iron catalysts have emerged as a cost-effective and environmentally benign alternative for constructing the imidazo[1,5-a]pyridine skeleton. An iron-catalyzed C-H amination process has been developed for building various imidazole-fused ring systems, including imidazo[1,5-a]pyridines. chemicalbook.comgoogle.commdpi.com This reaction can be performed under aerobic conditions in a green solvent like anisole (B1667542), with water as the only byproduct, making it an attractive method for sustainable synthesis. chemicalbook.comgoogle.commdpi.com The reaction involves the cleavage of four C(sp³)–H bonds and the formation of three C–N bonds in a single transformation. google.commdpi.com

Other Catalytic Systems: Besides copper and iron, other catalysts have been utilized. Boron trifluoride diethyl etherate (BF₃·Et₂O) has been used to catalyze the denitrogenative transannulation of pyridotriazoles with nitriles to yield imidazo[1,5-a]pyridines. chemicalbook.com Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) in combination with p-toluenesulfonic acid (p-TsOH·H₂O) has been shown to be effective in Ritter-type reactions between pyridinylmethanol and nitriles to generate the imidazo[1,5-a]pyridine core. nih.gov This method offers a broad substrate scope and moderate to excellent yields. nih.gov

Metal-Free Approaches: To circumvent the use of metal catalysts, several metal-free synthetic routes have been developed. These include a sequential dual oxidative amination of C(sp³)–H bonds under ambient conditions. chemicalbook.combeilstein-journals.org Another metal-free method utilizes elemental sulfur to mediate the sequential dual oxidative C(sp³)–H amination of 2-pyridyl acetates and amines. nih.govacs.org Additionally, molecular iodine (I₂) can mediate the oxidative annulation of 2-pyridyl ketones and alkylamines to form imidazo[1,5-a]pyridines in a one-pot manner. researchgate.net

The design of ligands, particularly for transition-metal-catalyzed processes, is crucial for modulating the reactivity and selectivity of the catalyst. For instance, N-heterocyclic carbene (NHC) ligands have been developed for palladium-catalyzed cross-coupling reactions, and their principles could be applied to the synthesis of substituted imidazo[1,5-a]pyridines.

Solvent Effects and Green Chemistry Approaches

The choice of solvent can significantly influence reaction outcomes, including yield and purity. In the context of imidazo[1,5-a]pyridine synthesis, a range of solvents has been explored, with a growing emphasis on green and sustainable options.

In a denitrogenative transannulation reaction catalyzed by BF₃·Et₂O, the use of a specific solvent combination, dichlorobenzene-dichloroethane, was found to be critical for achieving high yields of the desired imidazo[1,5-a]pyridine products. chemicalbook.com

Green Solvents and Oxidants: A significant trend in the synthesis of imidazo[1,5-a]pyridines is the adoption of green chemistry principles. Several methods utilize molecular oxygen from the air as the primary oxidant, which is an environmentally friendly and atom-economical approach. chemicalbook.comchemicalbook.comresearchgate.net This eliminates the need for stoichiometric and often hazardous chemical oxidants. The iron-catalyzed C-H amination for constructing the imidazo[1,5-a]pyridine ring system is a prime example of a green synthetic method, employing anisole as a green solvent and generating only water as a byproduct. chemicalbook.comgoogle.commdpi.com

Scalability Considerations for Preparative Synthesis

For a synthetic methodology to be practically useful, particularly in industrial or pharmaceutical settings, its scalability must be considered. Several of the developed methods for imidazo[1,5-a]pyridine synthesis have been demonstrated to be scalable.

The metal-free synthesis using elemental sulfur mediation has been shown to be practical for gram-scale production, highlighting its operational simplicity. nih.govacs.org Similarly, the iodine-mediated oxidative annulation is reported to be conveniently carried out on a gram scale. researchgate.net The scalability of a synthesis often depends on factors such as the cost and availability of starting materials, the safety of the reaction conditions, and the ease of product purification. The use of inexpensive and readily available catalysts like iron salts and the adoption of one-pot procedures contribute positively to the scalability of these synthetic routes. chemicalbook.comgoogle.commdpi.com For the specific synthesis of this compound, the availability and cost of the required 4-fluoropyridine precursor would be a key factor in assessing the scalability of any proposed route.

Chemical Reactivity and Derivatization of 7 Fluoroimidazo 1,5 a Pyridine

Electrophilic Reactions of the 7-Fluoroimidazo[1,5-a]pyridine System

The imidazo[1,5-a]pyridine (B1214698) ring is an aromatic system with a bridgehead nitrogen atom. researchgate.net Theoretical and experimental studies on the parent imidazo[1,5-a]pyridine system indicate that the imidazole (B134444) ring is significantly more electron-rich than the pyridine (B92270) ring. Consequently, electrophilic substitution reactions preferentially occur at the C-1 and C-3 positions of the imidazole moiety. researchgate.netrsc.org

While specific studies detailing the direct electrophilic halogenation of this compound are not extensively documented in the surveyed literature, the general reactivity patterns of imidazo[1,5-a]pyridines suggest that such reactions would occur at the electron-rich imidazole ring. The C-1 and C-3 positions are the most likely sites for electrophilic attack by halogenating agents like N-halosuccinimides (NCS, NBS, NIS). For instance, the reactivity of 1-bromo-3-methylimidazo[1,5-a]pyridine (B1622007) in the presence of acids highlights that halogenated derivatives of this scaffold are established chemical entities. rsc.org

Nitration is a well-studied electrophilic aromatic substitution reaction for the imidazo[1,5-a]pyridine core. Research indicates that these compounds are readily nitrated, with the position of nitration being highly regioselective.

Studies show that nitration occurs almost exclusively at the C-1 position if it is unsubstituted. rsc.orgrsc.org If the C-1 position is blocked, for example by a methyl or phenyl group, the electrophilic attack of the nitronium ion (NO₂⁺) is directed to the C-3 position. rsc.org The reaction is typically carried out using a mixture of nitric acid and sulfuric acid in an acetic acid solution. rsc.org An alternative method involves treating the hydrogensulphate salt of the base with a nitric acid-acetic acid mixture. rsc.orgrsc.org A more recent, additive-free method utilizes iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃ ⋅ 9H₂O) as both the promoter and nitro source for regioselective C-1 nitration. researchgate.net

The general reactivity for the nitration of the imidazo[1,5-a]pyridine ring is summarized in the table below.

Starting Material (R¹ substituent)ReagentsPosition of NitrationProductYield (%)Ref
HHNO₃/H₂SO₄/AcOH11-Nitroimidazo[1,5-a]pyridine60 rsc.org
3-MethylHNO₃/H₂SO₄/AcOH13-Methyl-1-nitroimidazo[1,5-a]pyridine80 rsc.org
1-MethylHNO₃/H₂SO₄/AcOH31-Methyl-3-nitroimidazo[1,5-a]pyridine20 rsc.org
3-PhenylFe(NO₃)₃ ⋅ 9H₂O11-Nitro-3-phenylimidazo[1,5-a]pyridine95 researchgate.net

In contrast to nitration, specific studies on the direct sulfonation of the this compound ring system were not identified in the reviewed literature. However, imidazo[1,5-a]pyridine-sulfonate ligands have been synthesized for use in catalysis, indicating that sulfonated derivatives of this scaffold can be prepared through multi-step synthetic routes rather than direct electrophilic sulfonation. acs.org

Consistent with the reactivity pattern observed in nitration, the electron-rich C-1 position of the imidazo[1,5-a]pyridine ring is susceptible to Friedel-Crafts-type reactions. While specific acylation studies on this scaffold were not found, a metal-free C-H functionalization that results in alkylation at the C-1 position has been reported. nih.gov

This reaction involves the treatment of 3-substituted imidazo[1,5-a]pyridines with formaldehyde (B43269) or other aryl aldehydes, leading to the formation of bis(imidazo[1,5-a]pyridin-1-yl)methane derivatives. This transformation is analogous to a Friedel-Crafts alkylation, where the C-1 position acts as the nucleophile attacking an electrophilic carbonyl carbon. The reaction proceeds efficiently at room temperature and can be performed on a gram scale. nih.gov This further confirms that the C-1 position is the most nucleophilic and reactive site for electrophilic attack in the imidazo[1,5-a]pyridine system.

Nucleophilic Reactions Involving this compound

Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.com The reaction proceeds more readily on heteroaromatic systems like pyridine compared to benzene, as the ring nitrogen atom helps to stabilize the negative charge of the intermediate (a Meisenheimer complex). wikipedia.orgnih.gov The presence of a good leaving group, such as a halide, and additional electron-withdrawing groups on the ring can further facilitate this substitution. wikipedia.org

The pyridine ring is inherently more electrophilic than benzene, and this character is enhanced in the fused imidazo[1,5-a]pyridine system. The presence of the electron-donating imidazole ring can modulate the reactivity of the pyridine ring, but the C-5, C-6, C-7, and C-8 positions remain susceptible to nucleophilic attack, especially when substituted with a good leaving group like a halogen. The existence of compounds such as 6-chloro-7-fluoroimidazo[1,5-a]pyridine-5-carbaldehyde in the patent literature suggests that the halo-substituted pyridine ring can be further functionalized. google.com

Direct experimental studies detailing the nucleophilic aromatic substitution of the C-7 fluorine atom in this compound with oxygen nucleophiles (e.g., hydroxide, alkoxides, or phenoxides) were not found in the surveyed literature.

Based on the general principles of SₙAr reactions on halopyridines, it can be inferred that such a reaction is chemically feasible. wikipedia.orgmdpi.com The substitution would involve the attack of an oxygen nucleophile at the C-7 position, leading to the formation of a Meisenheimer-type intermediate, followed by the expulsion of the fluoride (B91410) ion to yield the corresponding 7-alkoxy or 7-hydroxy derivative. The feasibility and rate of such a reaction would likely depend on the reaction conditions (temperature, solvent) and could be enhanced by the presence of additional electron-withdrawing groups on the imidazo[1,5-a]pyridine ring system.

Nucleophilic Aromatic Substitution at the C7 Fluorine Atom

Reaction with Nitrogen Nucleophiles

The imidazo[1,5-a]pyridine scaffold can undergo nucleophilic substitution reactions, particularly at halogenated positions. While specific studies on the reaction of this compound with nitrogen nucleophiles are not extensively documented, related transformations on similar heterocyclic systems suggest that direct displacement of the fluorine atom by nitrogen nucleophiles would be challenging under standard conditions. However, the introduction of amino groups is often achieved through metal-catalyzed processes, such as the Buchwald-Hartwig amination, on halogenated precursors. For instance, various primary and secondary amines can be coupled with halogenated imidazo[1,2-a]pyridines in the presence of a palladium catalyst and a suitable base. dntb.gov.ua

General reaction conditions for Buchwald-Hartwig amination on related halo-imidazopyridines are presented in the table below. These conditions could potentially be adapted for the amination of a bromo or iodo derivative at the 7-position, which could then be fluorinated, or for the direct, albeit more challenging, amination of this compound under optimized conditions.

Table 1: General Conditions for Buchwald-Hartwig Amination on Halo-Imidazopyridines

Catalyst Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ Xantphos Cs₂CO₃ Toluene 110
Reaction with Carbon Nucleophiles

Similar to nitrogen nucleophiles, the direct reaction of carbon nucleophiles with this compound via nucleophilic aromatic substitution (SNAr) is not a commonly reported transformation. The introduction of carbon-based substituents is typically accomplished through metal-catalyzed cross-coupling reactions on a halogenated version of the scaffold. For instance, the reaction of Grignard reagents with 1-iodo-substituted imidazo[1,5-a]pyridines has been shown to proceed in the presence of a nickel catalyst, yielding the corresponding C-C coupled product. nih.gov

The reactivity of halopyridines with various carbon nucleophiles, such as the sodium salt of phenylacetonitrile, has been demonstrated under microwave irradiation, suggesting a potential avenue for the functionalization of halo-imidazo[1,5-a]pyridines. sci-hub.se

Reactions at Other Ring Positions

The electronic nature of the imidazo[1,5-a]pyridine ring system allows for reactions at various positions. The imidazole ring is generally more susceptible to electrophilic attack than the pyridine ring. While specific data on this compound is limited, studies on the parent imidazo[1,2-a]pyridine (B132010) show that electrophilic substitution, such as bromination or nitration, typically occurs at the C3 position of the imidazole ring. researchgate.net The fluorine at the 7-position is expected to influence the regioselectivity of such reactions through its electronic effects.

Metal-Catalyzed Cross-Coupling Reactions of this compound

The true synthetic utility of this compound lies in its application in metal-catalyzed cross-coupling reactions. For these reactions, a halogen atom (typically bromine or iodine) is often introduced at a specific position on the scaffold to serve as a handle for the coupling reaction. The fluorine at C7 would remain as a key structural element of the final product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. This reaction is widely used to append aryl or heteroaryl moieties to heterocyclic cores. For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been successfully coupled with various aryl and heteroaryl boronic acids under microwave-assisted Suzuki-Miyaura conditions. rsc.org Similar conditions are expected to be applicable to a 7-fluoro-X-halo-imidazo[1,5-a]pyridine (where X is another position on the ring).

A study on 6-bromoimidazo[1,2-a]pyridines demonstrated efficient Suzuki-Miyaura coupling with arylboronic acids under microwave irradiation using either Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ as the catalytic system. imist.ma These conditions provide a good starting point for the development of protocols for 7-fluoro-substituted analogues.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Imidazopyridines

Substrate Coupling Partner Catalyst Base Solvent Conditions Yield (%) Reference
6-Bromoimidazo[1,2-a]pyridine p-Thiomethylphenylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/Ethanol (B145695) MW, 150 °C, 20 min 85 imist.ma

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.org This reaction is instrumental for introducing alkynyl groups into heterocyclic structures. The Sonogashira coupling of 3-aryl-1-iodoimidazo[1,5-a]pyridines with various terminal alkynes has been reported to proceed in good to excellent yields using a Pd(PPh₃)₂Cl₂/CuI catalytic system in triethylamine. acs.org

The reactivity of dihalogenated imidazo[1,2-a]pyridines in Sonogashira reactions has also been explored, demonstrating regioselective substitution of the more reactive iodine atom. dntb.gov.ua This selectivity would be a key consideration in the design of synthetic routes involving polyhalogenated 7-fluoroimidazo[1,5-a]pyridines.

Table 3: Conditions for Sonogashira Coupling of Halo-Imidazo[1,5-a]pyridines

Substrate Coupling Partner Catalyst Co-catalyst Base Solvent Temperature (°C) Yield (%) Reference

Heck and Stille Coupling Reactions

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. organic-chemistry.org The Mizoroki-Heck reaction of 3-aryl-1-iodoimidazo[1,5-a]pyridines with styrene (B11656) derivatives has been successfully carried out using a Pd(OAc)₂ catalyst with an N-heterocyclic carbene (NHC) ligand. acs.org

The Stille reaction utilizes an organotin compound as the coupling partner for an organic halide, also catalyzed by palladium. organic-chemistry.org While less common now due to the toxicity of tin reagents, it remains a valuable tool for complex molecule synthesis. uwindsor.ca Stille couplings have been applied to various heterocyclic systems, and the general principles would be applicable to a suitably halogenated this compound. harvard.edu

Table 4: General Conditions for Heck and Stille Reactions on Related Heterocycles

Reaction Substrate Coupling Partner Catalyst Ligand/Additive Base Solvent Temperature (°C) Reference
Heck 3-Aryl-1-iodoimidazo[1,5-a]pyridine Styrene Pd(OAc)₂ IMes·HCl Cs₂CO₃ DMA 130 acs.org

C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds represents an efficient and atom-economical approach to derivatize heterocyclic systems like this compound. While research directly on the 7-fluoro substituted scaffold is specific, broader studies on the imidazo[1,5-a]pyridine core highlight several viable strategies.

A notable metal-free approach involves the use of formaldehyde as both a solvent and a carbon source to bridge two imidazo[1,5-a]pyridine molecules via a methylene (B1212753) group. nih.govnih.gov This C(sp²)–H functionalization reaction proceeds to form a C(sp²)–C(sp³)–H–C(sp²) bond and has been successfully applied to a range of substrates, offering a straightforward, single-step protocol under metal-free conditions. nih.gov Although not explicitly demonstrated on the 7-fluoro derivative, the tolerance of this method for various functional groups suggests its potential applicability.

Transition-metal-catalyzed direct arylation is another powerful strategy. Ruthenium and palladium catalysis have been employed for the site-selective ortho-arylation of 3-arylimidazo[1,5-a]azines, where the imidazoazine core acts as a directing group. lookchem.com The selectivity is influenced by the steric and electronic properties of the substituents. lookchem.com For instance, imidazo[1,5-a]azines with electron-withdrawing groups generally provide better yields and selectivities. lookchem.com Given that fluorine is an electron-withdrawing group, this suggests that this compound could be a suitable substrate for such transformations. Copper(I)-catalyzed C-3 arylation has also been developed for the imidazo[1,2-a]pyridine scaffold, which is applicable to a variety of aryl bromides, iodides, and triflates, representing a general process to construct functionalized π-systems. nih.gov

Furthermore, iodine-mediated reactions provide a metal-free pathway for functionalization. An I₂-mediated sp³ C-H amination has been established for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines in a one-pot manner. rsc.org This method is operationally simple and scalable. rsc.org

The table below summarizes a representative metal-free C-H functionalization strategy applied to the parent imidazo[1,5-a]pyridine scaffold.

ReactantsReagent/CatalystProductYield (%)Reference
Imidazo[1,5-a]pyridine, FormaldehydeNone (Formaldehyde as solvent)Bis(imidazo[1,5-a]pyridin-1-yl)methaneN/A nih.govnih.gov
3-Phenylimidazo[1,5-a]pyridine, BenzaldehydeNone1,1'-(Phenylmethylene)bis(3-phenylimidazo[1,5-a]pyridine)82 nih.gov
3-(3-Nitrophenyl)imidazo[1,5-a]pyridine, FormaldehydeNoneBis(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methane71 nih.gov

This table presents data for the functionalization of the parent and substituted imidazo[1,5-a]pyridine ring systems, illustrating the potential of these methods for the 7-fluoro derivative.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of the this compound core and its derivatives are key transformations for modifying the electronic properties and for introducing new functionalities.

Selective Oxidation of Nitrogen or Carbon Atoms

The oxidation of the imidazo[1,5-a]pyridine ring system can potentially occur at either the nitrogen atoms to form N-oxides or at specific carbon atoms. While specific studies on the selective oxidation of the this compound nucleus are not extensively documented, related chemistry on other heterocyclic systems provides insight. For instance, meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for the oxidation of nitrogen-containing heterocycles. The oxidation of aldimines to amides can be achieved using m-CPBA in the presence of boron trifluoride etherate, where the reaction outcome is influenced by the electronic properties of the substituents. researchgate.net In the context of imidazo[1,2-a]pyridines, the oxidation of sulfenylimidazo[1,2-a]pyridines with m-CPBA has been shown to yield the corresponding sulfonyl derivatives. sci-hub.se

A patent describes the oxidation of a (6-chloro-7-fluoroimidazo[1,5-a]pyridin-5-yl)methanol to the corresponding 6-chloro-7-fluoroimidazo[1,5-a]pyridine-5-carbaldehyde using the Dess-Martin periodinane oxidant in dichloromethane (B109758) at room temperature. nih.gov This demonstrates the feasibility of oxidizing a substituent without affecting the core heterocyclic structure.

Hydrogenation and Reductive Transformations

The reduction of the imidazo[1,5-a]pyridine system has been documented, particularly for the synthesis of saturated and partially saturated derivatives. A patent describes the conversion of a 7,8-dihydro-imidazo[1,5-a]pyridine derivative to the corresponding 5,6,7,8-tetrahydro derivative. google.com This reduction is achieved through hydrogenation with a palladium on charcoal catalyst at atmospheric pressure in a solvent like ethanol or ethyl acetate. google.com

A robust and simple method for the cis-selective hydrogenation of fluoropyridines to the corresponding (multi)fluorinated piperidines has been developed using a heterogeneous palladium catalyst, Pd(OH)₂ on carbon, in the presence of aqueous HCl. nih.gov This method has been successfully applied to the hydrogenation of 6-fluoroimidazo[1,2-a]pyridine, yielding 6-fluoro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine without reduction of the imidazole ring. nih.govacs.org This highlights the potential for selective reduction of the pyridine ring in the this compound system while preserving the imidazole moiety.

The table below outlines conditions for the reduction of a related imidazo[1,5-a]pyridine derivative.

SubstrateCatalyst/ReagentConditionsProductReference
7,8-dihydro-imidazo[1,5-a]pyridine derivativeH₂, Pd/CAtmospheric pressure, ethanol or ethyl acetate5,6,7,8-tetrahydro-imidazo[1,5-a]pyridine derivative google.com
6-Fluoroimidazo[1,2-a]pyridineH₂, Pd(OH)₂/C, aq. HClMeOH6-Fluoro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine nih.gov

This table includes data for a dihydro-imidazo[1,5-a]pyridine derivative and a related fluoro-imidazo[1,2-a]pyridine to illustrate relevant reductive transformations.

Mechanistic Investigations of this compound Transformations

Understanding the reaction mechanisms, including kinetics and the identification of intermediates, is fundamental to optimizing existing synthetic methods and developing new ones.

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies and reaction rate determinations for transformations involving this compound are not widely reported in the literature. However, computational studies on related systems provide insights into the factors governing reactivity. For instance, in the synthesis of imidazopyridine-fused isoquinolinones, computational studies of the intramolecular Diels-Alder (IMDA) reaction indicated that the electronic impact of substituents on the imidazopyridine moiety directly affects the reaction. beilstein-journals.org DFT and time-dependent DFT (TD-DFT) analyses have been used to comprehend the electrical properties and structural composition of imidazo[1,5-a]pyridine-based fluorophores. rsc.org Such computational approaches could be applied to predict the kinetics of reactions involving this compound.

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways often relies on a combination of experimental evidence and computational modeling. For the formation of imidazo[1,5-a]pyridine derivatives through the action of Fe²⁺ on a dynamic library of imines, a proposed reaction mechanism discusses the combined kinetic and thermodynamic effects of the metal cation on the complex reaction sequence. acs.org

In the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes to form imidazo[1,5-a]pyridines, the proposed mechanism involves the initial formation of phosphorylated nitronates from nitroalkanes and polyphosphoric acid (PPA). smolecule.com These electrophilic intermediates are then attacked by the amine, followed by cyclization and dehydration to yield the final product. smolecule.com

For the iodine-mediated synthesis of 1-thio-substituted imidazo[1,5-a]pyridines, a plausible mechanism involves the reaction of pyridin-2-ylmethanamine (B45004) with an aldehyde to form a Schiff base intermediate. This is followed by reaction with iodine and a thiol, leading to the cyclized and aromatized product.

While these studies provide a framework for understanding the reactivity of the imidazo[1,5-a]pyridine scaffold, detailed mechanistic investigations specifically for reactions of the 7-fluoro derivative are an area ripe for future research.

Despite a comprehensive search for scientific literature, detailed experimental spectroscopic and structural elucidation data specifically for the chemical compound “this compound” is not available in the public domain. Research articles and supplementary materials that have been accessed provide extensive data on the parent compound, imidazo[1,5-a]pyridine, as well as a variety of its other substituted derivatives (e.g., bromo, chloro, iodo, and aryl-substituted analogues). Furthermore, data is available for isomeric compounds such as 7-fluoro-imidazo[1,2-a]pyridine.

However, a complete set of ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) data, which is essential for a thorough and accurate discussion of the structural elucidation of this compound, could not be located.

Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables while adhering to the principles of scientific accuracy. Constructing such an article without the specific experimental data would lead to speculation and would not be a factual representation of the compound's characterization.

If you are interested in the spectroscopic and structural elucidation of a closely related and well-documented compound, such as the parent imidazo[1,5-a]pyridine or another halogenated derivative for which complete data sets are published, please provide a new subject, and a detailed article can be generated.

Spectroscopic and Structural Elucidation Methods for 7 Fluoroimidazo 1,5 a Pyridine and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. In the context of imidazo[1,5-a]pyridine (B1214698) derivatives, MS/MS provides crucial information about the core structure, substituent groups, and their connectivity. The fragmentation pathways are often characteristic of the specific scaffold, allowing for detailed structural confirmation.

For related azaheterocycles like pyridine (B92270) derivatives, high-accuracy mass measurements of fragment ions in MS/MS have been shown to be instrumental in elucidating fragmentation mechanisms. This approach allows for the distinction between alternative fragmentation pathways, providing a higher degree of confidence in structural assignments nih.gov.

In studies of similar fused heterocyclic systems, such as 3-phenoxy imidazo[1,2-a] pyridines, a common fragmentation behavior observed under electrospray ionization (ESI-MS/MS) is the homolytic cleavage of the C-O bond of the phenoxy group nih.gov. The subsequent elimination of the substituted phenoxy radical and a molecule of carbon monoxide (CO) produces diagnostic ions that are useful for identifying both the substituent and the core imidazopyridine scaffold nih.gov. While specific fragmentation data for 7-fluoroimidazo[1,5-a]pyridine is not extensively detailed in the provided results, the principles derived from its isomers and related structures suggest that cleavage of the C-F bond and fragmentation of the fused ring system would be key pathways to analyze. The general fragmentation patterns of ketamine analogues, which also contain a six-membered ring, involve losses of small molecules like CO, C4H6, and H2O, which can help in rapidly inferring the basic structure mdpi.com.

The ionization and fragmentation of molecules are typically optimized to achieve the best response. For instance, in the analysis of 7-hydroxymitragynine, a μ-opioid agonist, positive ionization mode showed a much higher response compared to negative mode nih.gov. The protonated molecular ion is selected as the precursor ion, and its fragmentation is induced by collision with an inert gas to produce a product ion spectrum nih.gov. This general approach is applicable to the analysis of this compound derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For imidazopyridine derivatives, IR spectra provide valuable diagnostic information for the characterization of the heterocyclic core and any substituents.

Studies on the broader imidazopyridine family have established that IR and Raman spectroscopy are effective methods for the identification and characterization of compounds containing this core structure researchgate.net. Two stretching vibrations, νas(Φ) and νs(Φ), are considered to be of diagnostic importance for the imidazopyridine skeleton researchgate.net.

For example, in the analysis of N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine, a related heterocyclic compound, the FT-IR spectrum clearly showed a strong peak at 3326 cm⁻¹, which was attributed to the N-H stretching of the amine functional group . The general IR spectrum for pyridine, a core component of the imidazo[1,5-a]pyridine system, shows characteristic bands for C-H stretching, C-C and C-N ring stretching, and C-H bending vibrations .

While a specific, complete IR spectrum for this compound is not available in the search results, the characteristic absorption bands can be predicted based on its structural components. The presence of the aromatic rings would result in characteristic C-H stretching vibrations typically above 3000 cm⁻¹ and C=C/C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The C-F bond would exhibit a strong, characteristic stretching absorption, typically found in the 1000-1400 cm⁻¹ range.

The table below summarizes typical IR absorption ranges for the key functional groups expected in this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Imidazole (B134444)/Pyridine RingC=C and C=N Stretching1400 - 1650
C-F (Aryl Fluoride)Stretching1100 - 1400
Aromatic C-HOut-of-plane Bending690 - 900

X-ray Crystallography for Solid-State Molecular Structure Determination

For derivatives of the imidazo[1,5-a]pyridine scaffold, single-crystal X-ray diffraction has been used to unambiguously confirm their molecular structures. For instance, the structures of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione and 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one have been established through this method researchgate.net. Similarly, the crystal structure of 1-(2-(2-(imidazo[1,5-a]pyridine-4-ium)ethoxy)ethyl)-imidazo[1,5-a]pyridine-4-ium bis(hexafluorophosphate) has been determined, providing precise geometric parameters scispace.com.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are crucial in determining the physical properties of the solid-state material nih.gov.

In the crystal structure of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one, molecules associate through three independent N–H···O hydrogen bonds researchgate.net. The related thione derivative forms inversion-symmetric dimers via two independent N–H···S hydrogen bonds . For 1-(2-(2-(imidazo[1,5-a]pyridine-4-ium)ethoxy)ethyl)-imidazo[1,5-a]pyridine-4-ium bis(hexafluorophosphate), the crystal structure reveals C-H···F hydrogen bonds connecting the cations and anions scispace.com.

Bond Lengths, Bond Angles, and Dihedral Angles

X-ray crystallography provides precise measurements of the geometric parameters within a molecule. This data is essential for understanding the electronic structure and conformation of the compound.

For derivatives of imidazo[1,5-a]pyridine, detailed bond length and angle information has been reported. For example, in 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one (Compound 7B ), the C1=O bond length is 1.235(3) Å, indicating a clear double bond character researchgate.net. The tables below present selected bond lengths and angles for this derivative.

Table of Selected Bond Lengths for an Imidazo[1,5-a]pyridine Derivative (Compound 7B)

BondLength (Å)
C1-N11.395(3)
C1-N21.353(4)
C1-O1.235(3)
C2-N21.390(4)
C4-Cl1.729(3)

Data for 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one researchgate.net.

Table of Selected Bond Angles for Pyridine

AngleValue (°)
C-N-C116.7
C-C-N124.0
C-C-C (adjacent to N)118.1
C-C-C (meta to N)118.6

General reference values for the pyridine ring nist.gov.

Theoretical and Computational Studies of 7 Fluoroimidazo 1,5 a Pyridine

Electronic Structure and Molecular Orbital Analysis

A thorough analysis of the electronic structure of 7-Fluoroimidazo[1,5-a]pyridine would be fundamental to understanding its chemical behavior. This would typically involve the following detailed examinations:

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the electronic and optical properties of a molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, these values would need to be calculated using appropriate quantum chemical methods.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available
Energy Gap (ΔE) Data not available

This table is for illustrative purposes only. The values are not based on actual research findings.

Charge Distribution Analysis (e.g., Mulliken, NBO)

Understanding the distribution of electron density across the this compound molecule is essential for predicting its interaction with other molecules and its reactivity. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would reveal the partial atomic charges on each atom, offering insights into electrophilic and nucleophilic sites.

Table 2: Hypothetical Atomic Charges for this compound

Atom Mulliken Charge NBO Charge
N1 Data not available Data not available
C2 Data not available Data not available
C3 Data not available Data not available
N4 Data not available Data not available
C5 Data not available Data not available
C6 Data not available Data not available
C7 Data not available Data not available
F8 Data not available Data not available

This table is for illustrative purposes only and does not represent calculated data.

Electrostatic Potential Maps

An electrostatic potential (ESP) map would visually represent the charge distribution on the van der Waals surface of this compound. This would allow for the intuitive identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting non-covalent interactions and sites of chemical attack.

Quantum Chemical Calculations of Reactivity Descriptors

To quantitatively predict the chemical reactivity of this compound, a range of reactivity descriptors derived from conceptual DFT would need to be calculated.

Fukui Functions and Electrophilicity/Nucleophilicity Indices

Fukui functions are instrumental in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. Coupled with global reactivity descriptors such as chemical hardness, softness, and electrophilicity index, these calculations would provide a comprehensive picture of the molecule's reactivity.

Table 3: Hypothetical Reactivity Descriptors for this compound

Descriptor Value
Chemical Hardness (η) Data not available
Chemical Softness (S) Data not available
Electrophilicity Index (ω) Data not available

This table is for illustrative purposes only and is not based on published research.

Prediction of Reaction Sites and Regioselectivity

By analyzing the local reactivity descriptors, such as the Fukui functions and dual descriptor, it would be possible to predict the regioselectivity of various chemical reactions involving this compound. For instance, in electrophilic aromatic substitution, these descriptors would indicate which carbon atom on the imidazopyridine ring is most susceptible to attack.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure, stability, and flexibility of a molecule. For this compound, these studies would provide insight into its preferred shapes and how it behaves in a dynamic environment.

The first step in understanding the structural preferences of this compound is to identify its most stable three-dimensional arrangements, or conformations. This is achieved through energy minimization calculations.

The imidazo[1,5-a]pyridine (B1214698) core is a fused bicyclic system, which is largely planar. Therefore, significant conformational variability would not be expected for the core structure itself. The primary purpose of energy minimization would be to determine the precise bond lengths, bond angles, and the planarity of the ring system in its lowest energy state. Computational methods, such as Density Functional Theory (DFT), are employed to optimize the molecular geometry. For related, more complex derivatives of imidazopyridines, such as those with flexible side chains, identifying multiple low-energy conformers is crucial. Molecular dynamics simulations on such derivatives have been used to understand how they interact with biological targets, like proteins, by observing the stability of their binding modes over time.

Table 1: Illustrative Data for Optimized Geometry of a Fused Heterocycle (Generic Example) (Note: This table is illustrative as specific data for this compound is not available in the cited literature.)

Parameter Calculated Value (DFT B3LYP/6-31G*)
C-N Bond Length (Imidazole) 1.38 Å
C=N Bond Length (Imidazole) 1.32 Å
C-C Bond Length (Pyridine) 1.39 Å
C-F Bond Length 1.35 Å

For the rigid this compound ring system, molecular flexibility is limited. Torsional barriers would primarily relate to the rotation of any potential substituents, which are absent in the parent molecule. However, in substituted derivatives of related imidazopyridines, the rotation around single bonds connecting the core to other groups is of significant interest. For instance, in a molecule where a phenyl group is attached, the torsional barrier would describe the energy required to rotate the phenyl group relative to the imidazopyridine plane. These barriers are calculated by systematically changing the dihedral angle and calculating the energy at each step. This information is critical for understanding how the molecule can adapt its shape to fit into an enzyme's active site.

Molecular dynamics (MD) simulations can further elucidate the flexibility of the molecule in a simulated biological environment (e.g., in water). MD studies on inhibitors containing an imidazo[4,5-b]pyridine fragment have been used to understand how these molecules bind to their target enzymes and how their flexibility contributes to their biological activity. acs.org

Prediction of Spectroscopic Parameters

Computational chemistry provides highly valuable tools for predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of a molecule with a high degree of accuracy. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by comparing them to a reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, or CFCl₃ for ¹⁹F).

For this compound, predicting the ¹⁹F chemical shift is of particular importance. The chemical shift of a fluorine atom is highly sensitive to its electronic environment. nih.gov Computational studies on fluorinated amino acids have demonstrated that methods like DFT with specific functionals (e.g., ωB97X) can accurately predict ¹⁹F chemical shifts, aiding in the characterization of these molecules. nih.gov

Table 2: Predicted NMR Chemical Shifts (Illustrative Example for a Fluoropyridine Derivative) (Note: This table is illustrative as specific data for this compound is not available in the cited literature. Shifts are relative to a standard.)

Atom Predicted Chemical Shift (ppm)
H1 7.85
H3 7.60
H5 7.10
H6 6.90
C3 115.2
C5 125.8
C6 112.1
C7 (with F) 162.5
C8a 140.3

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Each peak in the spectrum corresponds to a specific molecular motion, such as the stretching or bending of bonds. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities in both IR and Raman spectra. cardiff.ac.uk

The procedure involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions. This analysis yields a set of normal modes and their frequencies. These calculated frequencies are often scaled by a small factor to better match experimental results, accounting for approximations in the computational theory and the absence of anharmonic effects. core.ac.uk For related molecules like substituted pyridines, DFT calculations have been successfully used to assign the bands observed in experimental IR and Raman spectra. core.ac.ukresearchgate.net

Table 3: Calculated Vibrational Frequencies for a Heterocyclic Compound (Illustrative) (Note: This table is illustrative as specific data for this compound is not available in the cited literature.)

Calculated Frequency (cm⁻¹) Intensity (IR) Intensity (Raman) Vibrational Assignment
3100 Medium Low C-H Stretch (Aromatic)
1620 High Medium C=N Stretch
1580 High High C=C Stretch (Ring)
1250 High Low C-F Stretch

Computational Investigation of Reaction Pathways and Transition States

Computational chemistry is instrumental in understanding how chemical reactions occur. For the synthesis of this compound, theoretical calculations can be used to explore potential reaction mechanisms, identify intermediate structures, and calculate the energy of transition states. This information helps in optimizing reaction conditions to improve yields and reduce byproducts.

For example, the synthesis of the imidazo[1,5-a]pyridine core often involves a cyclization reaction. researchgate.net Computational studies can model this process step-by-step. By calculating the energy of the reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the rate of the reaction.

Computational investigations into the synthesis of related imidazo[1,2-a]pyridines have provided insights into the reaction mechanisms, helping to explain the observed product distributions. acs.org Similar studies on this compound would clarify the roles of catalysts and the influence of the fluorine substituent on the reaction pathway.

Energy Profiles for Key Transformations

The study of energy profiles for chemical reactions involving this compound is crucial for understanding reaction mechanisms, predicting feasibility, and optimizing conditions for its synthesis and functionalization. These profiles map the potential energy of a system as it progresses from reactants to products, highlighting transition states and intermediates.

Key transformations for which energy profiles are computationally investigated often include:

Synthesis: The formation of the imidazo[1,5-a]pyridine core is a primary focus. For instance, the cyclization reactions to form the bicyclic system can be modeled. Computational analysis of the intramolecular Heck-type cyclization of related azaheterocycles has been used to determine the operative mechanism and the impact of substituents on the activation barriers.

Functionalization: Reactions such as C-H activation, halogenation, or coupling reactions at various positions of the this compound ring are of significant interest. DFT calculations can predict the most favorable sites for electrophilic or nucleophilic attack and the energy barriers associated with these functionalization pathways.

While specific energy profile data for this compound is not prominently documented, studies on related systems provide a template for the expected computational approach. For example, DFT calculations on the B(C6F5)3-catalyzed alkylation of imidazo[1,2-a]pyridines have elucidated the reaction pathway, identifying key intermediates and transition states with their relative free energies in kcal/mol cardiff.ac.uk. A proposed mechanism involves the activation of an α,β-unsaturated ketone by the borane (B79455) catalyst, followed by nucleophilic attack from the imidazopyridine and subsequent proton shuttling cardiff.ac.uk.

A representative, hypothetical energy profile for a generic transformation of an imidazo[1,5-a]pyridine derivative is illustrated below. This table is based on typical values found in computational studies of related heterocyclic reactions.

Reaction CoordinateSpeciesRelative Free Energy (kcal/mol)
1Reactants0.0
2Catalyst-Substrate Complex-5.2
3Transition State 1+15.8
4Intermediate-2.1
5Transition State 2+12.5
6Product-Catalyst Complex-10.7
7Products0.0

This table is a generalized representation and does not correspond to a specific experimental reaction of this compound.

Applications of 7 Fluoroimidazo 1,5 a Pyridine in Organic Synthesis and Materials Science

7-Fluoroimidazo[1,5-a]pyridine as a Versatile Synthetic Building Block

The reactivity of the imidazo[1,5-a]pyridine (B1214698) core, combined with the electronic influence of the fluorine substituent, positions this compound as a valuable intermediate for constructing more complex molecular architectures.

Precursor for the Synthesis of Complex Fluorinated Heterocycles

The synthesis of the imidazo[1,5-a]pyridine core is well-established through various methods, which can be adapted to produce the 7-fluoro derivative. Most synthetic strategies involve the cyclocondensation of 2-(aminomethyl)pyridine precursors with a range of electrophilic components. nih.gov By utilizing a starting material such as 4-fluoro-2-(aminomethyl)pyridine, the this compound scaffold can be directly assembled.

Synthetic MethodPrecursorsReagentsProduct Type
Cyclocondensation2-(Aminomethyl)pyridines + NitroalkanesPolyphosphoric Acid (PPA)Substituted Imidazo[1,5-a]pyridines
Ritter-Type ReactionPyridinylmethanol + NitrilesBi(OTf)₃, p-TsOH·H₂OSubstituted Imidazo[1,5-a]pyridines
Oxidative Annulation2-Pyridyl Ketones + AlkylaminesI₂, NaOAcSubstituted Imidazo[1,5-a]pyridines
TransannulationPyridotriazoles + NitrilesBF₃·Et₂OSubstituted Imidazo[1,5-a]pyridines
Copper-Catalyzed Cyclizationα-Amino Acids + 2-BenzoylpyridinesCopper/Iodine Cocatalysis1,3-Disubstituted Imidazo[1,5-a]pyridines

A summary of selected synthetic methodologies to access the imidazo[1,5-a]pyridine scaffold, which can be adapted for the 7-fluoro derivative. nih.govacs.orgrsc.orgorganic-chemistry.org

Scaffold for Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step. The imidazo[1,5-a]pyridine system can be accessed through such reactions. A notable example is the efficient three-component coupling of picolinaldehydes, amines, and formaldehyde (B43269), which yields imidazo[1,5-a]pyridinium ions under mild conditions. organic-chemistry.org

This methodology allows for the incorporation of diverse functional groups. By employing a fluorinated starting material like a 4-fluoropicolinaldehyde, this reaction would provide direct access to 7-fluoroimidazo[1,5-a]pyridinium salts. These salts are versatile intermediates themselves, primed for subsequent reactions or for use as precursors to other catalytic species. While many MCRs reported in the literature focus on the related imidazo[1,2-a]pyridine (B132010) isomer, the principles are applicable to the imidazo[1,5-a]pyridine core, establishing it as a valuable scaffold for combinatorial chemistry and rapid library synthesis. beilstein-journals.org

Intermediate in the Synthesis of Agrochemicals

The imidazo[1,5-a]pyridine structure is a key component in a large number of agrochemicals. rsc.org The incorporation of fluorine into active compounds is a proven strategy in agrochemical research to enhance biological activity and tune physicochemical properties. researchgate.net While specific commercial agrochemicals based on this compound are not extensively documented, its structural analog, 7-chloro-8-fluoroimidazo[1,5-a]pyridine, is noted for its utility as a research tool and potential agrochemical agent. smolecule.com This underscores the relevance of the fluoro-imidazo[1,5-a]pyridine scaffold in the design and synthesis of new crop protection agents.

Development of Novel Reagents and Catalysts Utilizing this compound

Beyond its role as a structural core, the this compound scaffold can be integrated into the design of novel catalytic systems.

Role as a Ligand in Transition Metal Catalysis

The nitrogen atoms within the imidazo[1,5-a]pyridine ring system make it an effective ligand for coordinating with transition metals. researchgate.net Research has shown that the parent scaffold can be used to generate pincer and N-heterocyclic carbene (NHC) ligands for catalysis. nih.govbeilstein-journals.org

The presence of a fluorine atom at the 7-position significantly impacts the electronic properties of the ligand. As an electron-withdrawing group, the fluorine atom can modulate the electron density at the metal center of a complex. This electronic tuning can influence the catalytic activity, selectivity, and stability of the transition metal catalyst. Therefore, this compound serves as a valuable platform for creating a library of ligands with tailored electronic characteristics for applications in reactions such as cross-coupling, hydrogenation, and polymerization. While many imidazo[1,2-a]pyridine derivatives have been explored as ligands, the same principles apply to the imidazo[1,5-a] system. researchgate.net

Components in Organocatalytic Systems

The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, has expanded rapidly. N-heterocyclic carbenes (NHCs) are a cornerstone of modern organocatalysis. Imidazo[1,5-a]pyridinium ions, which can be synthesized via three-component reactions, are direct precursors to NHCs. organic-chemistry.org

The synthesis of a 7-fluoroimidazo[1,5-a]pyridinium salt would provide access to a novel fluorinated NHC. Deprotonation of this salt would generate a carbene whose stability, nucleophilicity, and steric properties are influenced by the 7-fluoro substituent. This allows for the fine-tuning of the organocatalyst's performance in various transformations, such as benzoin (B196080) condensations, Stetter reactions, and annulations. The development of such tailored organocatalysts from the this compound scaffold represents a promising avenue for advancing synthetic chemistry. nih.gov

Advanced Materials Science Applications of this compound Derivatives

The unique properties of the this compound core, including its compact and rigid structure, emissive capabilities, and photostability, make it a valuable building block for various advanced materials. mdpi.com

Photophysical Properties and Fluorescent Probes

Derivatives of imidazo[1,5-a]pyridine are well-regarded for their luminescence properties and have been successfully utilized as fluorescent probes. mdpi.com The fluorine substituent in the 7-position can further enhance these properties, leading to the development of novel emissive compounds and sensors.

Imidazo[1,5-a]pyridine derivatives are known for their use in developing emissive compounds applicable in optoelectronics, coordination chemistry, and as fluorescent probes for biological imaging. mdpi.comresearchgate.net These compounds often exhibit significant Stokes shifts, a desirable characteristic for fluorescent materials. mdpi.com For instance, a series of boron difluoride compounds incorporating 2-(imidazo[1,5-a]pyridin-3-yl)phenols have been synthesized, displaying blue emission in solution and thin polymeric films with large Stokes shifts and good fluorescence quantum yields. mdpi.com

Donor-π-acceptor (D–π–A) push-pull fluorophores based on a 1,3-diphenylimidazo[1,5-a]pyridine donor have been developed, exhibiting strong greenish-yellow emission with high quantum yields. rsc.org These fluorophores demonstrate excellent intramolecular charge transfer and positive solvatochromism. rsc.org The tunability of the optical features can be achieved by simple modifications, such as changing the number of pyridine (B92270) rings in the system. mdpi.com

Compound TypeEmission ColorKey Features
Boron difluoride complexes with 2-(imidazo[1,5-a]pyridin-3-yl)phenolsBlueLarge Stokes shifts, good fluorescence quantum yields. mdpi.com
D–π–A fluorophores with 1,3-diphenylimidazo[1,5-a]pyridine donorGreenish-YellowHigh quantum yields, intramolecular charge transfer, positive solvatochromism. rsc.org
Boron-centered spiro compounds with imidazo[1,5-a]pyridin-3-yl phenolsBlue (solution), Orange-Red (solid state)Wavelength maxima dependent on electronic properties of substituents. mdpi.com

This table provides a summary of emissive compounds based on the imidazo[1,5-a]pyridine scaffold.

The unique photophysical properties of imidazo[1,5-a]pyridine derivatives make them suitable for a variety of optical applications. They have been investigated as fluorescent probes for detecting metal ions and for monitoring biological environments. mdpi.commdpi.com For example, some derivatives have been developed as fluorescent pH sensors, capable of detecting volatile organic compounds with high acidity. rsc.org

Furthermore, the ability of these compounds to intercalate into lipid bilayers has led to their investigation as fluorescent membrane probes to study membrane dynamics, hydration, and fluidity. mdpi.comnih.gov The solvatochromic behavior of certain imidazo[1,5-a]pyridine-based fluorophores makes them particularly suitable for this purpose. mdpi.com The development of near-infrared (NIR) fluorescent probes with ultra-large Stokes shifts based on an imidazo[1,5-a]pyridine benzopyrylium structure highlights their potential for in vivo imaging. nih.gov

Precursors for Polymeric Materials

While the primary focus of research on this compound has been on its photophysical and biological applications, its stable heterocyclic structure suggests potential as a monomer or a precursor for the synthesis of advanced polymeric materials. The imidazo[1,5-a]pyridine skeleton has been noted for its potential in creating building blocks for various natural and synthetic compounds. researchgate.net

Coordination polymers derived from imidazo[1,5-a]pyridine have been reported to be capable of detecting various ions in aqueous solutions, indicating the potential for creating functional polymeric sensor materials. mdpi.com The synthesis of polymers incorporating the this compound unit could lead to materials with tailored optical and electronic properties for specific applications in materials science.

Optoelectronic Material Components

Imidazo[1,5-a]pyridine derivatives are recognized for their potential in the fabrication of optoelectronic devices, such as Organic Light Emitting Diodes (OLEDs). rsc.orgmdpi.com Their ability to act as ligands for a variety of metal centers allows for the creation of luminescent coordination compounds that are promising for use in OLEDs. mdpi.com

Boron-containing organic compounds, including those with imidazo[1,5-a]pyridine ligands, have gained attention for their use in luminescent materials, often exhibiting blue emission. mdpi.com These materials can serve as efficient emitters in OLEDs, contributing to the development of high-performance devices. mdpi.com For instance, donor-π-acceptor fluorophores based on imidazo[1,5-a]pyridine have been successfully used as organic down-converter materials in hybrid white LEDs, demonstrating excellent luminous efficiency and a high color rendering index. rsc.org The development of tris-cyclometalated Ir(III) complexes with modified imidazo-phenanthridine ligands, including a 7-fluoro derivative, further underscores the potential of these compounds in phosphorescent OLEDs. nih.govacs.org

Structure Activity Relationship Sar Investigations of 7 Fluoroimidazo 1,5 a Pyridine Derivatives

Influence of Fluorine at C7 on Molecular Interactions

While specific studies detailing the direct impact of the fluorine atom at the C7 position of the imidazo[1,5-a]pyridine (B1214698) core are not extensively available in the reviewed literature, general principles of medicinal chemistry allow for an informed discussion of its likely effects.

The fluorine atom is the most electronegative element, and its substitution onto an aromatic ring, such as the imidazo[1,5-a]pyridine system, imparts significant electronic changes. This high electronegativity can lead to the formation of favorable interactions, including hydrogen bonds and halogen bonds, with biological targets like enzyme active sites. These interactions can be crucial for enhancing binding affinity and potency. Furthermore, the electron-withdrawing nature of fluorine can alter the pKa of the heterocyclic system, influencing its ionization state and ability to interact with protein residues.

Fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This minimal steric bulk means it can often be substituted for hydrogen without causing significant steric clashes within a receptor's binding pocket. The substitution of hydrogen with fluorine typically increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. This modification is a common strategy in drug design to improve the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

Systematic Derivatization and Mechanistic SAR Studies

Systematic modifications of the imidazo[1,5-a]pyridine scaffold have been explored to understand the structural requirements for activity against various biological targets.

Research into imidazo[1,5-a]pyridine derivatives has identified several key biological pathways that can be modulated by altering substituents at various positions on the heterocyclic core.

One area of investigation has been the development of dual inhibitors of indoleamine-2,3-dioxygenase (IDO) and tryptophan-2,3-dioxygenase (TDO), enzymes that play a role in tumor immune escape. ekb.eg SAR studies on substituted imidazo[1,5-a]pyridines revealed that the introduction of a hydroxyl group at the α-chiral carbon attached to either position 5 or 8 significantly enhances inhibitory activity. ekb.eg This suggests that a hydrogen-bonding interaction in this region is critical for engaging the target enzymes.

In another therapeutic approach, a series of imidazo[1,5-a]pyridine-benzimidazole hybrids were synthesized and evaluated for their cytotoxic activity. nih.gov These compounds were found to induce apoptosis and arrest the cell cycle at the G2/M phase. nih.gov Mechanistic studies confirmed that their mode of action involves the inhibition of tubulin polymerization and the PI3K/Akt signaling pathway, both of which are crucial for cancer cell proliferation and survival. nih.gov

Furthermore, the imidazo[1,5-a]pyridine scaffold has been utilized to develop partial agonists for the 5-hydroxytryptamine4 (5-HT4) receptor, which are being investigated for the treatment of cognitive disorders associated with Alzheimer's disease. researchgate.net

Pre-clinical studies have provided valuable data correlating specific structural features of imidazo[1,5-a]pyridine derivatives with their biological effects, particularly in the context of enzyme inhibition.

The imidazo[1,5-a]pyridine core has been identified as a versatile scaffold for developing inhibitors of several enzyme classes.

Tubulin Polymerization and PI3K/Akt Pathway Inhibition: A series of imidazo[1,5-a]pyridine-benzimidazole hybrids demonstrated significant cytotoxic activity against a panel of sixty human tumor cell lines. nih.gov Compounds 5d and 5l were particularly potent, with GI50 values in the low micromolar range. nih.gov Further investigation showed that these compounds effectively inhibited tubulin assembly, with IC50 values of 3.25 μM for 5d and 1.71 μM for 5l . nih.gov They also markedly decreased the levels of phosphorylated PTEN and AKT, confirming their inhibitory effect on the PI3K/Akt pathway. nih.gov Molecular docking simulations supported these findings, predicting that the compounds bind to the colchicine (B1669291) binding site of tubulin. nih.gov

The table below summarizes the growth inhibition (GI50) data for selected active compounds from this series against various cancer cell lines.

CompoundLeukemia (CCRF-CEM) GI50 (μM)Non-Small Cell Lung Cancer (HOP-92) GI50 (μM)Colon Cancer (HCT-116) GI50 (μM)CNS Cancer (SF-295) GI50 (μM)Melanoma (UACC-62) GI50 (μM)Ovarian Cancer (OVCAR-3) GI50 (μM)Renal Cancer (786-0) GI50 (μM)Prostate Cancer (PC-3) GI50 (μM)Breast Cancer (MCF7) GI50 (μM)
5d 1.941.831.062.112.012.311.991.891.97
5l 0.430.550.490.810.630.770.710.660.69

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2015. nih.gov

Indoleamine-2,3-dioxygenase (IDO) and Tryptophan-2,3-dioxygenase (TDO) Inhibition: Imidazo[1,5-a]pyridines have been patented as dual inhibitors of IDO and TDO. ekb.eg SAR studies highlighted that substitutions at positions 5, 6, 7, and 8 of the core structure are crucial for activity. ekb.eg Specifically, derivatives with a hydroxyl group on a chiral carbon attached to position 5 or 8 showed the most promise, with one lead compound demonstrating an IDO IC50 of 9.6 nM and a TDO IC50 of 29 nM. ekb.eg This indicates that precise structural and stereochemical features are required for potent dual inhibition.

Correlation of Structural Modifications with Pre-clinical Biological Observations

Receptor Binding Affinity Studies

Detailed receptor binding affinity data for derivatives of 7-fluoroimidazo[1,5-a]pyridine are not widely available in the public domain. However, patent literature points towards interest in this scaffold for its potential to inhibit specific enzymes involved in disease pathways. For instance, derivatives such as 6-chloro-7-fluoroimidazo[1,5-a]pyridine have been synthesized and investigated for their role as potential inhibitors of indoleamine 2,3-dioxygenase (IDO) and/or tryptophan 2,3-dioxygenase (TDO). These enzymes are of significant interest in immuno-oncology.

The rationale for exploring this scaffold often stems from the broader understanding of related imidazopyridine isomers. For example, the fluorine atom is a key feature, often introduced to modulate electronic properties and improve metabolic stability or binding affinity. In the related imidazo[1,2-a]pyridine (B132010) series, the position of the fluorine atom has been shown to be critical for activity at various receptors, including c-Met kinase and GABA-A receptors. However, direct quantitative binding data (such as Ki or IC50 values from receptor binding assays) for this compound derivatives remain to be published in peer-reviewed literature.

Anti-proliferative Activity in in vitro Cell Models (mechanistic, not clinical)

The anti-proliferative potential of the imidazo[1,5-a]pyridine core has been noted, suggesting that the 7-fluoro derivative could be a promising candidate for anti-cancer drug development. While specific data tables for this compound are not yet available, the general class of imidazopyridines has demonstrated anti-proliferative effects in various cancer cell lines.

For the broader class of imidazo[1,5-a]pyridines, anti-tumoral activity has been reported, though the precise mechanisms and the impact of the 7-fluoro substitution are not fully elucidated. Research on related fluorinated imidazo[1,2-a]pyridines has shown that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells. It is hypothesized that this compound derivatives may function similarly, but this requires experimental verification. The investigation of derivatives like 6-chloro-7-fluoroimidazo[1,5-a]pyridine as IDO/TDO inhibitors suggests a potential mechanism for anti-proliferative effects through modulation of the tumor microenvironment.

Pharmacophore Modeling and Ligand Design Principles

Given the nascent stage of research into this compound, specific pharmacophore models for this scaffold are not yet established in published literature. However, general principles of ligand design based on the broader imidazopyridine class can be inferred.

Identification of Key Structural Features for Desired Interactions

The design of this compound derivatives likely leverages the following key structural features:

Imidazo[1,5-a]pyridine Core: This bicyclic heterocyclic system provides a rigid scaffold that can be appropriately substituted to orient functional groups for optimal interaction with biological targets. The nitrogen atoms within the ring system can act as hydrogen bond acceptors.

7-Fluoro Substituent: The fluorine atom at the 7-position is a critical modification. Its high electronegativity can influence the electronic distribution of the entire ring system, potentially enhancing binding interactions through halogen bonding or by modulating the pKa of the heterocyclic core. It can also block a potential site of metabolism, thereby improving the pharmacokinetic profile.

Substituents at Other Positions: The design of potent and selective compounds involves strategic placement of various substituents on the imidazo[1,5-a]pyridine ring. For example, in the development of IDO inhibitors based on a related scaffold, specific groups at positions 5 and 6 were crucial for activity.

Rational Design of Analogs based on SAR Insights

The rational design of new analogs of this compound would be guided by the structure-activity relationship (SAR) data obtained from initial screening. Although detailed SAR tables are not available for this specific scaffold, a general approach can be outlined:

Core Modification: While maintaining the this compound core, initial efforts would likely explore the impact of substituents at other available positions on the ring.

Side Chain Exploration: Different functional groups would be introduced to probe the binding pocket of the target protein for additional interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds.

Bioisosteric Replacement: Drawing from the broader medicinal chemistry of imidazopyridines, bioisosteric replacements for the fluorine atom or other key functional groups could be explored to fine-tune the compound's properties. For example, replacing a chloro group with a methyl or cyano group could significantly alter the electronic and steric profile, leading to changes in biological activity.

The synthesis of a library of analogs based on these principles, followed by systematic biological evaluation, would be essential to build a comprehensive SAR and develop a predictive pharmacophore model for this promising class of compounds.

Future Directions and Emerging Research Avenues for 7 Fluoroimidazo 1,5 a Pyridine Chemistry

Development of More Sustainable Synthetic Methodologies

The synthesis of imidazo[1,5-a]pyridines has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of 7-fluoroimidazo[1,5-a]pyridine chemistry will increasingly focus on the development of more sustainable and environmentally friendly synthetic protocols.

Key areas of development include:

Atom Economy and One-Pot Reactions: Methodologies that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, are highly desirable. rsc.org One-pot, multi-component reactions, where multiple synthetic steps are carried out in a single reaction vessel, streamline the process, reduce solvent usage, and minimize purification steps. sioc-journal.cn

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. acs.org

Interactive Data Table: Sustainable Synthesis Approaches for Imidazopyridines
MethodKey FeaturesSustainability AdvantagesReference(s)
Deep Eutectic SolventsUse of biodegradable and low-cost solvents.Avoids hazardous organic solvents. sciencepg.com
Graphitic Carbon Nitride (g-C3N4) CatalysisVisible-light mediated, solvent-free conditions.Recyclable catalyst, energy-efficient. rsc.org
Iodine-Mediated SynthesisMetal-free catalysis.Avoids transition metal contamination. researchgate.netorganic-chemistry.org
Microwave-Assisted SynthesisRapid reaction times.Reduced energy consumption. acs.org
One-Pot Multi-Component ReactionsMultiple steps in a single vessel.Reduced waste, improved efficiency. sioc-journal.cn

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Expanding the synthetic toolbox for this compound will involve the exploration of novel reactivity patterns and the discovery of unprecedented chemical transformations. This will enable the creation of a wider diversity of derivatives with unique functionalities.

Future research will likely focus on:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for modifying the core structure of this compound. nih.gov This approach avoids the need for pre-functionalized starting materials, making the synthesis more efficient.

Cycloaddition Reactions: Investigating novel cycloaddition reactions will open up new avenues for constructing more complex polycyclic systems incorporating the this compound motif. researchgate.net

Ring-Opening and Rearrangement Reactions: Exploring conditions that induce ring-opening or rearrangement of the imidazo[1,5-a]pyridine (B1214698) core could lead to the discovery of entirely new heterocyclic scaffolds with potentially interesting biological or material properties.

Advanced Applications in Chemical Biology and Material Science

The unique photophysical and biological properties of imidazo[1,5-a]pyridine derivatives make them attractive candidates for a range of advanced applications. rsc.org The introduction of a fluorine atom at the 7-position can further enhance these properties, opening up new possibilities. chemicalbook.com

Emerging applications include:

Chemical Probes and Sensors: The inherent fluorescence of many imidazo[1,5-a]pyridine derivatives can be harnessed to develop sensitive probes for detecting specific biomolecules or changes in the cellular environment. mdpi.com These probes can be used for bioimaging and studying cellular dynamics. mdpi.com

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of these compounds make them promising materials for the development of efficient and stable organic light-emitting diodes. nih.gov

Anticounterfeiting Technologies: The strong solid-state emission of certain derivatives can be utilized in the creation of security inks and other anticounterfeiting measures. rsc.org

Interactive Data Table: Advanced Applications of Imidazo[1,5-a]Pyridine Derivatives
Application AreaKey PropertiesExampleReference(s)
Chemical BiologyFluorescence, Bio-compatibilityFluorescent probes for bioimaging mdpi.com
Material ScienceLuminescence, PhotostabilityOrganic Light-Emitting Diodes (OLEDs) nih.gov
SecuritySolid-state emissionAnticounterfeiting inks rsc.org

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

AI and ML can be applied to:

Predictive Modeling: Algorithms can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of novel this compound analogs. researchgate.net This can help to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Generative models can design entirely new molecules with optimized properties for a specific biological target. mednexus.org

Reaction Optimization: Machine learning can be used to analyze complex reaction data and identify the optimal conditions for the synthesis of this compound, leading to higher yields and purity.

The synergy between computational approaches and experimental validation will accelerate the discovery pipeline, enabling the rapid identification of new this compound-based compounds for a wide range of applications. mdpi.com

Q & A

Basic: What are the most reliable synthetic routes for 7-fluoroimidazo[1,5-a]pyridine, and how do reaction conditions influence yields?

Answer:
The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclocondensation or oxidative cyclization. For fluorinated analogs like this compound:

  • Cyclocondensation : React 2-(aminomethyl)pyridine derivatives with electrophilic fluorine sources (e.g., Selectfluor®) under mild conditions (60–80°C, DMF solvent) to introduce fluorine at the 7-position .
  • Oxidative Cyclization : Use oxidative agents like MnO₂ or PIFA (bis(trifluoroacetoxy)iodobenzene) to cyclize N-(2-pyridyl)amidines. Fluorination can be achieved pre- or post-cyclization via halogen exchange (e.g., using KF in the presence of Cu catalysts) .
    Key Considerations :
  • Yields (typically 50–75%) depend on the fluorine source’s reactivity and steric hindrance.
  • Optimize temperature and solvent polarity to minimize side reactions (e.g., dimerization).

Advanced: How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Answer:
Discrepancies in crystal structures (e.g., bond lengths, π-stacking patterns) arise from substituent effects and intermolecular interactions. Methodological approaches include:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve ambiguities by comparing multiple datasets. For example, imidazo[1,5-a]pyridines exhibit C–H⋯N and π–π interactions that influence packing; fluorine’s electronegativity may alter these interactions .
  • Computational Modeling : Validate experimental data using DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and compare theoretical vs. experimental bond lengths .
    Example : A study on imidazo[1,5-a]pyridine derivatives showed that fluorine substitution at C7 reduces π-stacking distances by 0.2–0.3 Å due to enhanced dipole interactions .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste Management : Segregate halogenated waste (e.g., reaction byproducts) in designated containers for professional disposal. Avoid aqueous disposal due to potential environmental toxicity .
  • Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists .

Advanced: How can enzyme inhibition kinetics (e.g., JAK1/JAK2) be evaluated for this compound derivatives?

Answer:

  • Assay Design : Use recombinant JAK1/JAK2 enzymes with ATP analogs (e.g., [γ-³²P]ATP) in buffer (pH 7.4, 25°C). Measure initial reaction rates via radiometric or fluorescence-based detection .
  • Data Analysis :
    • Dixon Plot : Determine inhibition constant (KiK_i) by plotting 1/V1/V vs. inhibitor concentration at varying substrate levels.
    • Lineweaver-Burk Plot : Confirm competitive/non-competitive inhibition by analyzing intercepts .
      Example : A brominated analog showed Ki=0.8 μMK_i = 0.8\ \mu M for JAK2 via Dixon analysis, suggesting strong competitive inhibition .

Advanced: What methodologies are used to assess the fluorescence properties of this compound derivatives?

Answer:

  • Photophysical Characterization :
    • UV-Vis Spectroscopy : Measure λmax\lambda_{\text{max}} (absorption) in ethanol or DMSO. Fluorinated derivatives often show blue shifts (e.g., λem=450 nm\lambda_{\text{em}} = 450\ \text{nm}) due to electron-withdrawing effects .
    • Quantum Yield (Φ\Phi) : Calculate using integrating sphere methods with quinine sulfate as a standard (Φ=0.55\Phi = 0.55 in 0.1 M H₂SO₄) .
  • Stokes Shift Analysis : Large shifts (>100 nm) indicate intramolecular charge transfer (ICT), common in fluorinated heterocycles .

Advanced: How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled in studies of this compound?

Answer:

  • Dose-Response Curves : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to distinguish selective activity from general cytotoxicity .
  • Control Experiments : Compare with non-fluorinated analogs to isolate fluorine’s contribution. For example, 7-fluoro derivatives may exhibit enhanced membrane permeability but higher hepatotoxicity .
  • Mechanistic Studies : Use transcriptomics or proteomics to identify off-target effects (e.g., unintended kinase inhibition) .

Basic: What computational tools are recommended for optimizing the structure of this compound derivatives?

Answer:

  • Docking Software (AutoDock Vina, Schrödinger) : Predict binding poses to targets (e.g., JAK2) using crystal structures from the PDB (e.g., 4FV8) .
  • QSAR Models : Develop quantitative structure-activity relationships using descriptors like LogP, polar surface area, and H-bond acceptors .
    Example : A QSAR model for triazolopyridines showed that fluorine substitution at C7 improves LogD (lipophilicity) by 0.3 units, enhancing blood-brain barrier penetration .

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